4-Ethoxy-3-propanoylbenzoic acid
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Overview
Description
4-Ethoxy-3-propanoylbenzoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the 4-position and a propanoyl group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-propanoylbenzoic acid typically involves the introduction of the ethoxy and propanoyl groups onto a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where an ethoxybenzoic acid is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-propanoylbenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propanoyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-ethoxy-3-carboxybenzoic acid.
Reduction: Formation of 4-ethoxy-3-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
4-Ethoxy-3-propanoylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-propanoylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and propanoyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzoic acid: Lacks the propanoyl group, making it less versatile in certain chemical reactions.
3-Propanoylbenzoic acid: Lacks the ethoxy group, which may affect its solubility and reactivity.
4-Hydroxy-3-propanoylbenzoic acid: Similar structure but with a hydroxyl group instead of an ethoxy group, leading to different chemical properties.
Uniqueness
4-Ethoxy-3-propanoylbenzoic acid is unique due to the presence of both ethoxy and propanoyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-ethoxy-3-propanoylbenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-3-10(13)9-7-8(12(14)15)5-6-11(9)16-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
XSYSNLGECYYPOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C(=O)O)OCC |
Origin of Product |
United States |
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